![molecular formula C6H11NO B13573154 Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)
Hexahydro-2h-furo[3,2-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-2H-furo[3,2-b]pyrrole is a heterocyclic organic compound with the molecular formula C6H11NO
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-2H-furo[3,2-b]pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-penten-1-amine with formaldehyde in the presence of an acid catalyst can yield this compound. The reaction typically requires controlled temperatures and specific pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-furo[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactams or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce more saturated heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Hexahydro-2H-furo[3,2-b]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceuticals.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which hexahydro-2H-furo[3,2-b]pyrrole and its derivatives exert their effects depends on the specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzyme activity or binding to specific receptors.
Comparison with Similar Compounds
Hexahydro-2H-furo[3,2-b]pyrrole can be compared with other similar compounds such as:
Tetrahydrofuran: A simpler heterocycle with a single oxygen atom in the ring.
Pyrrole: A five-membered ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
What sets this compound apart is its fused ring system, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole |
InChI |
InChI=1S/C6H11NO/c1-3-7-5-2-4-8-6(1)5/h5-7H,1-4H2 |
InChI Key |
SSOZXXUSHMYCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


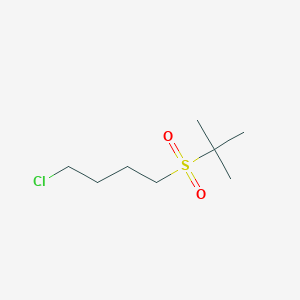
![3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573074.png)
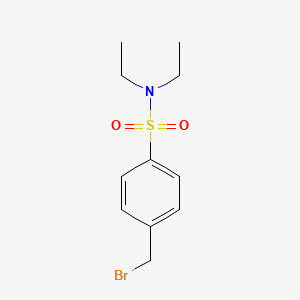
![{[2-(5-chloro-1-methyl-1H-indole-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]methyl}dimethylamine](/img/structure/B13573084.png)
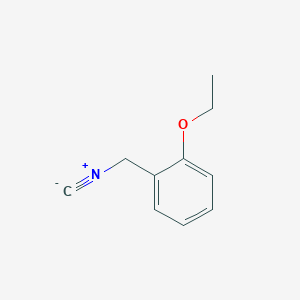
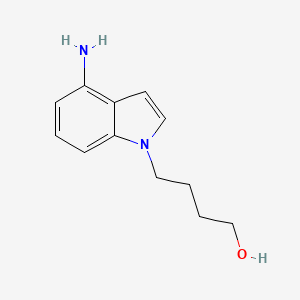

![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)
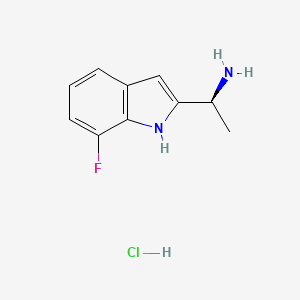
![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
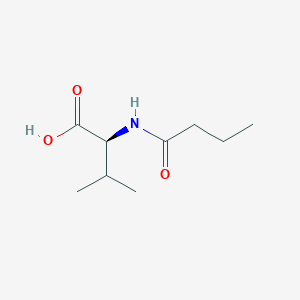
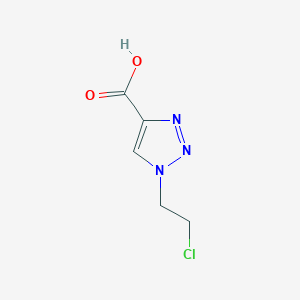
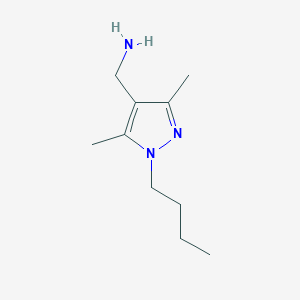
![2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid](/img/structure/B13573151.png)
